molecular formula C15H14N4O B2957384 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049139-14-1

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2957384
CAS No.: 1049139-14-1
M. Wt: 266.304
InChI Key: SJUVMZIBGVZNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that contains a triazole ring substituted with a methoxyphenyl group and an aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and hydrazinecarbothioamide.

    Formation of Hydrazinecarbothioamide Derivative: 4-methoxyaniline is reacted with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide.

    Acylation: The hydrazinecarbothioamide derivative is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Finally, the thiol group is substituted with an aniline group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 4-[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]aniline.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its combination of a triazole ring with a methoxyphenyl and aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVMZIBGVZNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.